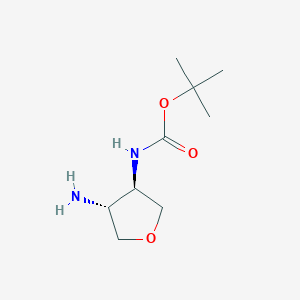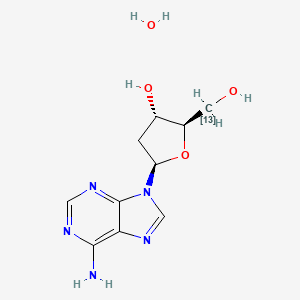![molecular formula C16H14FN3O B1518587 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide CAS No. 1154287-63-4](/img/structure/B1518587.png)
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide
Descripción general
Descripción
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide is a chemical compound with the CAS Number: 1154287-63-4 . It has a molecular weight of 283.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide is1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21) . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide is a powder that is stored at room temperature . Its molecular weight is 283.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Aplicaciones Científicas De Investigación
Use in the Synthesis of 2-Aminopyrimidine Derivatives
- Summary of Application: 2-Aminopyrimidine derivatives are synthesized by fusing 2-amino-4,6-dichloropyrimidine with a variety of amines . This process is carried out in the presence of triethylamine without using any solvent and catalyst .
- Methods of Application: The synthesis involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine . This process is carried out without using any solvent and catalyst, resulting in good to excellent yields . The synthesized compounds are characterized by EI-MS, HREI-MS, and NMR spectroscopy .
- Results or Outcomes: The synthesized 2-aminopyrimidine derivatives were evaluated for their β-glucuronidase inhibitory activity . Among them, one compound showed an activity much superior to the standard D-saccharic acid 1,4-lactone .
Use in the Synthesis of N-Cyanoacetamides
- Summary of Application: N-Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The synthesized N-cyanoacetamides are used in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Use in the Synthesis of 2-Cyano-2-(1,3-Dithian-2-Ylidene)-N-(6-Iodo-2-Methyl-4-Oxo-Quinazolin-3(4H)-Yl)Acetamide
- Summary of Application: The cyanoacetamide derivative is used in the synthesis of 2-cyano-2-(1,3-dithian-2-ylidene)-N-(6-iodo-2-methyl-4-oxo-quinazolin-3(4H)-yl)acetamide .
- Methods of Application: The synthesis involves stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane .
- Results or Outcomes: The result of this synthesis is the formation of 2-cyano-2-(1,3-dithian-2-ylidene)-N-(6-iodo-2-methyl-4-oxo-quinazolin-3(4H)-yl)acetamide .
Use in the Synthesis of 1,2,4-Oxadiazole Derivatives
- Summary of Application: The cyanoacetamide derivative is used in the synthesis of 1,2,4-oxadiazole derivatives .
- Methods of Application: The synthesis involves the treatment of N-(2,4,6-trichlorophenyl) cyanoacetamide with hydroxyl amine in boiling ethanol containing a catalytic amount of sodium acetate . This is followed by acetylation with acetic anhydride to afford the o-acetylation product . Thermal cyclization of this product then delivers the 1,2,4-oxadiazole derivatives .
- Results or Outcomes: The result of this synthesis is the formation of 1,2,4-oxadiazole derivatives .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWOBZNBUSVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)



![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)



![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)



